

in vitro comparison of Sch 29482 and meropenem

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Compound of Interest

Compound Name: Sch 29482

Cat. No.: B1681537

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An In Vitro Showdown: Sch 29482 vs. Meropenem

In the landscape of antibacterial agents, the carbapenems and penems represent potent classes of β -lactam antibiotics valued for their broad spectrum of activity. This guide provides an objective in vitro comparison of **Sch 29482**, a penem antibiotic, and meropenem, a widely used carbapenem. The data presented is compiled from various independent studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

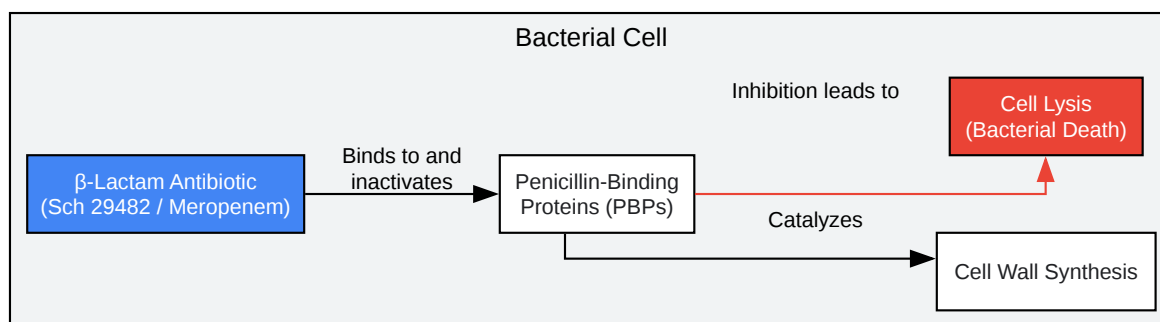
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of **Sch 29482** and meropenem against a range of clinically relevant bacteria. MIC values, presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial indicators of an antibiotic's potency.

Bacterial Species	Sch 29482 MIC (µg/mL)	Meropenem MIC (µg/mL)
MIC ₅₀	MIC ₉₀	
Staphylococcus aureus	0.25	0.5
Streptococcus pneumoniae	≤0.06	0.12
Enterococcus faecalis	4	8
Escherichia coli	0.25	1
Klebsiella pneumoniae	0.5	2
Pseudomonas aeruginosa	>128	>128
Haemophilus influenzae	0.5	1
Bacteroides fragilis	0.5	2

Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. Variations in testing methodologies between studies may exist.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both **Sch 29482** and meropenem are β -lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[1][2][3]} This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this crucial structural component leads to cell lysis and bacterial death.

Mechanism of Action of β -Lactam Antibiotics[Click to download full resolution via product page](#)Mechanism of β -Lactam Antibiotic Action

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro method to assess the susceptibility of bacteria to antimicrobial agents. The following are detailed methodologies for two common MIC determination techniques.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.^{[2][3]}

- **Preparation of Antimicrobial Agent Dilutions:** A series of twofold dilutions of the antimicrobial agent (**Sch 29482** or meropenem) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculum Preparation:** The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

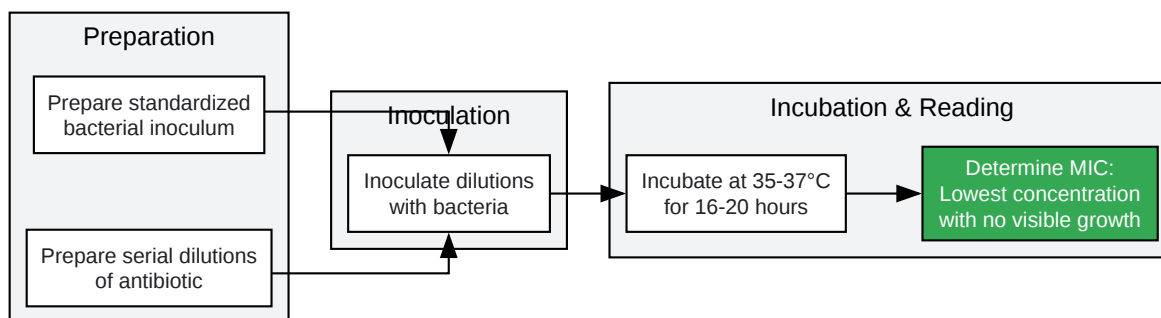
- **Inoculation:** Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
- **Incubation:** The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
- **Interpretation:** The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

- **Preparation of Agar Plates:** A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of the antimicrobial agent are prepared. A control plate with no antibiotic is also prepared.
- **Inoculum Preparation:** A standardized bacterial inoculum is prepared as described for the broth microdilution method.
- **Inoculation:** A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.
- **Incubation:** The inoculated plates are incubated at 35-37°C for 16-20 hours.
- **Interpretation:** The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible bacterial colony.

Experimental Workflow for MIC Determination



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MIC Determination Workflow

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